molecular formula C20H24N2O4S B2376279 N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide CAS No. 690643-27-7

N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide

Cat. No.: B2376279
CAS No.: 690643-27-7
M. Wt: 388.48
InChI Key: NCQNKKWQVKFREW-UHFFFAOYSA-N
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Description

“N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is advisable to refer to scientific databases or contact suppliers for more detailed information.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the searched resources . Chemical reactions can depend on various factors including the presence of other compounds, temperature, pressure, and catalysts.

Scientific Research Applications

Gene Expression and Antitumor Activity

Sulfonamide derivatives, including N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide, have been extensively studied for their antitumor properties. Research by Owa et al. (2002) on sulfonamide-focused libraries identified compounds with potent cell cycle inhibitory effects, advancing to clinical trials. These compounds, including E7010 and E7070, demonstrate antimitotic and antiproliferative activities, respectively. High-density oligonucleotide microarray analysis further characterized these sulfonamides, revealing gene expression changes and drug-sensitive cellular pathways, providing insights into the pharmacophore structure essential for antitumor activity Owa et al., 2002.

Synthesis and Chemical Properties

The synthesis and application of benzenesulfonamide derivatives have been widely explored in the context of organic synthesis and pharmaceutical intermediates. Anbarasan et al. (2011) developed a benign electrophilic cyanation method using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of benzonitriles from aryl bromides. This method efficiently synthesized electronically diverse and sterically demanding aryl bromides, showcasing the versatility of sulfonamide derivatives in synthesizing valuable pharmaceutical intermediates Anbarasan et al., 2011.

Anticancer Potential

Lee et al. (2013) explored the antiproliferative activity of 7-aryl-6-azaindole-1-benzenesulfonamides, discovering compounds with improved cytotoxicity compared to known agents. Among these, a derivative exhibited potent anticancer activity against various cancer cell lines, highlighting the potential of sulfonamide derivatives in cancer treatment Lee et al., 2013.

Catalytic Applications

Chaitanya et al. (2015) demonstrated the rhodium-catalyzed cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide, emphasizing the role of sulfonamide derivatives in facilitating selective and efficient organic transformations Chaitanya et al., 2015.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The mechanism of action for “N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide” is not specified in the searched resources .

Safety and Hazards

Information regarding the safety and hazards of “N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide” is not available in the searched resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on “N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide” are not specified in the searched resources . Future research could potentially explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-10-7-11-19(15-18)27(24,25)21-17-9-6-8-16(14-17)20(23)22-12-4-2-3-5-13-22/h6-11,14-15,21H,2-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQNKKWQVKFREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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